molecular formula C20H23NO2 B1359423 2,4-Dimethyl-4'-morpholinomethyl benzophenone CAS No. 898770-05-3

2,4-Dimethyl-4'-morpholinomethyl benzophenone

Cat. No.: B1359423
CAS No.: 898770-05-3
M. Wt: 309.4 g/mol
InChI Key: YWMFIORVIMASLR-UHFFFAOYSA-N
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Description

2,4-Dimethyl-4’-morpholinomethyl benzophenone is a synthetic organic compound belonging to the class of benzophenone derivatives. It is characterized by the presence of a morpholinomethyl group attached to the benzophenone core, which imparts unique chemical and physical properties to the molecule. This compound is widely used in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-4’-morpholinomethyl benzophenone typically involves the reaction of 2,4-dimethylbenzophenone with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of 2,4-Dimethyl-4’-morpholinomethyl benzophenone is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-4’-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive radicals. These radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks. The compound’s morpholinomethyl group enhances its solubility and reactivity, making it an effective photoinitiator .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethyl-4’-morpholinomethyl benzophenone is unique due to the presence of the morpholinomethyl group, which imparts enhanced solubility and reactivity. This makes it particularly effective as a photoinitiator in polymerization reactions, distinguishing it from other benzophenone derivatives .

Properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-3-8-19(16(2)13-15)20(22)18-6-4-17(5-7-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMFIORVIMASLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642636
Record name (2,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-05-3
Record name Methanone, (2,4-dimethylphenyl)[4-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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